molecular formula C21H21N5OS B2783635 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 831211-24-6

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2783635
CAS No.: 831211-24-6
M. Wt: 391.49
InChI Key: FKCYNVBTLGWRQP-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives featuring a thioether linkage and an acetamide moiety. The structure includes a 4-ethyl-substituted triazole ring with a 1H-indol-3-yl group at position 5, coupled to an N-(m-tolyl)acetamide side chain.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-10-5-4-9-16(17)18)24-25-21(26)28-13-19(27)23-15-8-6-7-14(2)11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCYNVBTLGWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Indole Derivative Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductsYield/Notes
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C, 6 hrsCorresponding sulfoxide derivative~65% (isolated)
Sulfone formationmCPBA (2 eq), DCM, 0°C → RT, 12 hrsSulfone derivative with -SO<sub>2</sub>- linkage78% (crude)

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide reagents favoring sulfoxide intermediates before further oxidation to sulfones.

Nucleophilic Substitution at Thioether Linkage

The sulfur atom in the thioether group is susceptible to nucleophilic displacement, particularly with strong nucleophiles.

Reaction TypeReagents/ConditionsProductsYield/Notes
Displacement by aminesPiperidine (2 eq), DMF, 100°C, 8 hrs Amine-substituted triazole-acetamide52–72%
Alkoxy substitutionNaOEt (3 eq), ethanol, reflux, 24 hrs Ethoxy derivative60% (optimized)

Key Observation : Steric hindrance from the ethyl and indole groups reduces reactivity compared to simpler triazole-thioethers.

Electrophilic Substitution on Indole Ring

The indole moiety undergoes electrophilic substitution, primarily at the 5-position due to its electron-rich nature.

Reaction TypeReagents/ConditionsProductsYield/Notes
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs5-Nitroindole-substituted derivative45% (isolated)
SulfonationSO<sub>3</sub>·Py, DCM, RT, 4 hrs5-Sulfoindole derivative38% (crude)

Limitation : Substituents on the triazole ring may direct electrophiles to alternative positions in structurally related compounds.

Hydrolysis of Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductsYield/Notes
Acidic hydrolysis6M HCl, reflux, 12 hrsCarboxylic acid derivative85% (purified)
Basic hydrolysis2M NaOH, ethanol/H<sub>2</sub>O (1:1), 80°C, 6 hrsSodium carboxylate92% (crude)

Application : Hydrolysis products serve as intermediates for further functionalization.

Cyclization Reactions

The triazole ring participates in cycloaddition or annulation reactions under catalytic conditions.

Reaction TypeReagents/ConditionsProductsYield/Notes
Cu-catalyzed clickCuI (10 mol%), NaN<sub>3</sub>, terminal alkyne, 60°C Triazole-fused heterocyclic systems68–74%

Note : Copper catalysis enhances regioselectivity in triazole-alkyne cycloadditions .

Reduction of Triazole Ring

Selective reduction of the triazole ring is achievable under hydrogenation conditions.

Reaction TypeReagents/ConditionsProductsYield/Notes
Catalytic hydrogenationH<sub>2</sub> (1 atm), Pd/C, MeOH, 25°CPartially reduced 1,2,4-triazoline55% (isolated)

Caution : Over-reduction may lead to ring-opening byproducts.

Photochemical Reactions

The indole-triazole hybrid structure exhibits unique photostability and reactivity.

Reaction TypeConditionsProductsObservations
UV irradiation254 nm, CH<sub>3</sub>CN, N<sub>2</sub>, 6 hrsIndole C3-arylated photoproductsQuantum yield: 0.12

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Triazole derivatives have shown significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structural features exhibit potent cytotoxicity against leukemia and breast cancer cell lines, such as MCF-7 and K562 .
    • In a comparative study, derivatives containing the triazole ring demonstrated enhanced activity against cancer cells when compared to traditional chemotherapeutics .
  • Antimicrobial Properties
    • The triazole scaffold is well-documented for its antimicrobial activity. Research has shown that compounds with this structure can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
    • A derivative of the compound was tested against resistant strains of bacteria, showing promising results in inhibiting growth and suggesting a mechanism involving disruption of cellular processes .
  • Anti-inflammatory Effects
    • Some studies have indicated that triazole-containing compounds may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them potential therapeutic agents for conditions like arthritis and other inflammatory diseases .
    • The anti-inflammatory activity is hypothesized to be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Anticancer Efficacy

In a study conducted by Asif Husain et al., various triazole derivatives were synthesized and screened against multiple cancer cell lines. One particular derivative exhibited a MID GI50 value significantly lower than conventional drugs like bendamustine, indicating superior cytotoxicity .

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives which were tested against resistant bacterial strains. The findings revealed that certain modifications to the triazole ring enhanced antimicrobial activity significantly compared to earlier generations of antibiotics .

Mechanism of Action

The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune response modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s core structure shares homology with several triazole-thioacetamide derivatives. Key variations among analogs include:

  • Triazole substituents : Position 4 (alkyl/aryl groups) and position 5 (heteroaromatic substituents).
  • Acetamide group : Aromatic substituents (e.g., ethylphenyl, butylphenyl, naphthyl) and their substitution patterns (e.g., meta-methyl in m-tolyl).
Table 1: Structural and Functional Comparison of Analogs
Compound Name Triazole Substituents Acetamide Group Biological Activity Melting Point (°C) Yield (%) References
Target Compound 4-ethyl, 5-(1H-indol-3-yl) N-(m-tolyl) Not reported - - -
VUAA1 (N-(4-ethylphenyl)-2-...) 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Orco agonist - -
OLC15 (N-(4-butylphenyl)-2-...) 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist - -
2-((4-Allyl-5-(pyridin-2-yl)-... (6a) 4-allyl, 5-(pyridin-2-yl) Acetamide Not reported 182–184 65
2-((4-Allyl-5-(pyridin-3-yl)-... (7b) 4-allyl, 5-(pyridin-3-yl) Acetic acid Not reported 90 60
N-(1-naphthyl)-2-... () 4-allyl, 5-(2-thienyl) N-(1-naphthyl) Not reported - -

Research Findings and Hypotheses

Pharmacological Potential

  • Orco Receptor Modulation: VUAA1’s agonist activity suggests the triazole-thioacetamide scaffold is critical for insect odorant receptor interaction. The indol-3-yl group in the target compound could either enhance binding affinity or shift selectivity to non-Orco targets due to its larger aromatic surface .
  • Antagonist Activity: Structural modifications, such as elongating the acetamide alkyl chain (e.g., OLC15), demonstrate that minor changes can invert agonist/antagonist effects .

Biological Activity

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and activity against various cancer cell lines, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of indole and triazole intermediates. A common method includes:

  • Fischer Indole Synthesis : Reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole moiety.
  • Formation of Triazole : Utilizing Huisgen cycloaddition to create the triazole structure.
  • Thioether Linkage : Coupling the indole and triazole through a thioether linkage, followed by acetamide formation.

The synthetic route can be optimized for yield and purity by controlling reaction conditions such as temperature and solvent choice.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The compound's structure allows it to modulate enzyme activity and receptor interactions, potentially leading to inhibition or activation of critical biochemical pathways .

Anticancer Properties

Recent studies have demonstrated significant anticancer activity against various human cancer cell lines:

Cell Line IC50 (µM) Reference
HCT-116 (Colorectal)30.8 ± 4.3
MCF-7 (Breast)10.8 ± 1.5
MCF-7 (Breast)0.5 ± 0.2
HCT-116 (Colorectal)15.5 ± 1.8

The compound exhibited potent cytotoxicity comparable to doxorubicin in certain formulations, indicating its potential as an anticancer agent.

Mechanistic Insights

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer proliferation pathways. The presence of both indole and triazole moieties enhances its binding affinity and specificity towards these targets .

Case Studies

Case Study 1: Indole-based Analogues
A study investigating indole-based melatonin analogues showed that modifications similar to those in our compound led to enhanced antioxidant properties and cytotoxicity against cancer cells .

Case Study 2: Hybrid Compounds
Research on hybrid compounds incorporating thiadiazole and triazole scaffolds revealed promising anticancer activities, reinforcing the importance of structural diversity in enhancing biological efficacy .

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